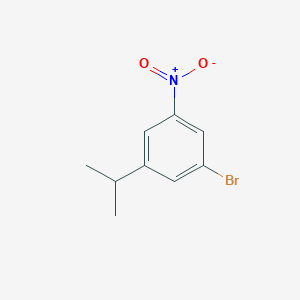

1-Bromo-3-nitro-5-(propan-2-yl)benzene

Description

1-Bromo-3-nitro-5-(propan-2-yl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 3, and an isopropyl substituent at position 5. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. For example, bromine serves as a strong leaving group, while the nitro group enhances electrophilic substitution resistance due to its electron-withdrawing nature .

Properties

IUPAC Name |

1-bromo-3-nitro-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)7-3-8(10)5-9(4-7)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBDXYQQPBYSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-nitro-5-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-nitro-5-(propan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-nitro-5-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-3-amino-5-(propan-2-yl)benzene, while oxidation of the isopropyl group yields 1-bromo-3-nitro-5-(carboxylic acid)benzene .

Scientific Research Applications

1-Bromo-3-nitro-5-(propan-2-yl)benzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitro-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the bromine atom .

Comparison with Similar Compounds

Comparison with Halogenated Nitrobenzenes

Bromo vs. Chloro Substituents

The replacement of bromine with chlorine in analogous structures significantly alters electronic and physical properties. For instance:

Chlorinated analogs exhibit lower molecular weights and reduced steric hindrance, favoring faster reaction rates in certain transformations. However, bromine’s higher polarizability improves stability in radical-mediated processes .

Positional Isomerism

The positions of substituents critically influence properties:

- 1-Bromo-3-nitro-5-(propan-2-yl)benzene has a meta-nitro and para-isopropyl arrangement, promoting steric and electronic asymmetry.

- 1-Bromo-4-methyl-5-nitrobenzene () features a methyl group at position 4, reducing steric bulk compared to isopropyl, which may enhance solubility in non-polar solvents .

Comparison with Alkyl-Substituted Nitrobenzenes

The isopropyl group in the target compound reduces crystallinity compared to methyl-substituted analogs, as evidenced by the absence of melting point data in methyl derivatives . This steric effect also impacts ligand-metal coordination in catalytic applications.

Comparison with Other Functionalized Derivatives

Fluoro and trifluoromethoxy groups enhance metabolic stability in pharmaceuticals, while iodo substituents expand utility in cross-coupling reactions .

Biological Activity

1-Bromo-3-nitro-5-(propan-2-yl)benzene is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a bromine atom, a nitro group, and an isopropyl substituent on a benzene ring, suggests diverse interactions with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3-nitro-5-(propan-2-yl)benzene is C10H12BrN2O2, with a molecular weight of approximately 273.12 g/mol. The presence of the bromine and nitro groups significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research into similar compounds indicates that halogenated and nitro-substituted aromatic compounds often exhibit a range of biological activities. Here are some key findings regarding the biological activity of 1-Bromo-3-nitro-5-(propan-2-yl)benzene:

Antimicrobial Activity

Halogenated compounds have been widely studied for their antimicrobial properties. For instance, compounds with bromine and nitro groups have shown effectiveness against various bacterial strains. Specific studies report that similar nitro-containing compounds demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| Nitrobenzene derivatives | 15 - 30 | E. coli, S. aureus |

| 1-Bromo-3-nitrobenzene | 10 - 25 | Candida albicans |

| 4-Nitroaniline | 5 - 20 | Various Gram-positive bacteria |

Anticancer Activity

The anticancer potential of nitro-substituted aromatic compounds has been documented in several studies. For example, derivatives similar to 1-Bromo-3-nitro-5-(propan-2-yl)benzene have been evaluated for their cytotoxic effects on various cancer cell lines.

A study involving structural analogs demonstrated IC50 values ranging from 10 to 50 µM against human colon and breast cancer cell lines. The mechanism appears to involve the inhibition of DNA synthesis and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human colon adenocarcinoma | 20 | DNA synthesis inhibition |

| Breast cancer cells | 15 | Induction of apoptosis |

| Lung cancer cells | 25 | Cell cycle arrest in G0/G1 phase |

Case Studies

- Antibacterial Efficacy : A comparative study on various nitro-substituted benzenes found that those with bromine substitutions exhibited enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes.

- Cytotoxicity Assays : In vitro assays on breast cancer cells revealed that the introduction of the isopropyl group significantly increased the cytotoxicity of the compound compared to its non-substituted counterparts.

The proposed mechanisms through which 1-Bromo-3-nitro-5-(propan-2-yl)benzene exerts its biological effects include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : The nitro group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.